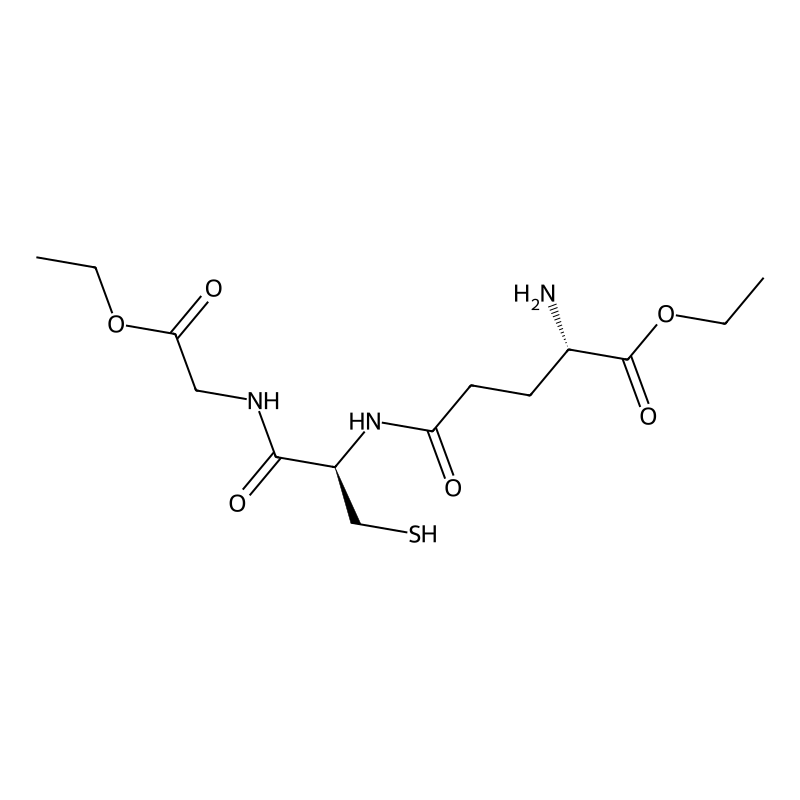

Glutathione diethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glutathione diethyl ester

Summary of the Application

Glutathione diethyl ester is used to increase cellular glutathione levels.

Methods of Application or Experimental Procedures

Glutathione diethyl ester is transported into human cells much more effectively than the corresponding monoethyl ester.

Results or Outcomes

The use of Glutathione diethyl ester has been found to be highly effective as a delivery agent for glutathione monoester, and thus for glutathione, in human cells.

Scientific Field

Medicinal Chemistry

Summary of the Application

Glutathione diethyl ester has been used in medicinal chemistry interventions.

Methods of Application or Experimental Procedures

Results or Outcomes

Scientific Field

Biochemistry

Summary of the Application

Glutathione diethyl ester is used for decreasing oxidative stress and toxicity

Methods of Application or Experimental Procedures

Human cells transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester Hence, the diethyl ester of glutathione could be used for decreasing oxidative stress and toxicity

Results or Outcomes

Scientific Field

Neurology

Summary of the Application

Glutathione diethyl ester has been used in neurology for the treatment of neurodegenerative diseases.

Methods of Application or Experimental Procedures

Results or Outcomes

Scientific Field

Immunology

Glutathione diethyl ester is a derivative of glutathione, a crucial tripeptide composed of glutamate, cysteine, and glycine. This compound is synthesized by esterifying the carboxyl groups of the glutathione molecule with ethyl groups. Glutathione diethyl ester is notable for its increased lipophilicity compared to its parent compound, which enhances its ability to penetrate cellular membranes and facilitates its uptake into cells. Once inside, it is hydrolyzed to release the active form of glutathione, thereby contributing to cellular antioxidant defenses and detoxification processes.

Inside the cell, GSH acts through various pathways to combat oxidative stress:

- Free radical scavenging: GSH directly donates a hydrogen atom from the cysteine's thiol group to neutralize free radicals, preventing them from damaging cellular components.

- Substrate for Glutathione peroxidases: These enzymes utilize GSH to reduce harmful peroxides within the cell.

- Glutathione S-transferases: These enzymes conjugate GSH with xenobiotics (foreign compounds) to facilitate their excretion.

Decomposition

After releasing GSH, the remaining portion of GSH-DEE likely undergoes further breakdown through cellular metabolic processes.

Important Note

Detailed information on the specific chemical reactions involved in GSH-DEE synthesis and breakdown might not be publicly available due to potential commercial confidentiality.

- Hydrolysis: In aqueous environments, glutathione diethyl ester can be hydrolyzed by esterases to yield reduced glutathione and ethanol:

- Redox Reactions: The reduced form of glutathione acts as a potent antioxidant, participating in redox reactions that neutralize free radicals and reactive oxygen species:

- Thiol-Disulfide Exchange: Glutathione diethyl ester can participate in thiol-disulfide exchange reactions, crucial for cellular signaling and detoxification:

Glutathione diethyl ester exhibits significant biological activity primarily due to its ability to replenish intracellular levels of reduced glutathione. This activity is vital for:

- Antioxidant Defense: It helps mitigate oxidative stress by scavenging free radicals.

- Detoxification: It aids in the conjugation and elimination of xenobiotics and toxic metabolites.

- Cellular Signaling: The compound plays a role in various signaling pathways through the modulation of protein thiol status.

Studies have shown that glutathione diethyl ester can effectively counteract cytotoxicity induced by various agents, including hydrogen peroxide and certain electrophiles, thereby enhancing cell viability under stress conditions .

The synthesis of glutathione diethyl ester typically involves the following steps:

- Esterification: The reaction of glutathione with an excess of ethyl alcohol in the presence of an acid catalyst leads to the formation of the diethyl ester.

- Purification: The product is purified through techniques such as recrystallization or chromatography to remove unreacted starting materials and byproducts.

A common method described in literature includes using dicyclohexylcarbodiimide as a coupling agent for the reaction .

Glutathione diethyl ester has several applications, particularly in biomedical research and therapeutic contexts:

- Antioxidant Supplementation: It is used as a supplement to enhance antioxidant capacity in various clinical settings.

- Drug Delivery Systems: Its lipophilic nature allows it to be incorporated into drug delivery systems aimed at targeting oxidative stress-related diseases.

- Research Tool: It serves as a valuable tool for studying redox biology and cellular responses to oxidative stress.

Several compounds are structurally or functionally similar to glutathione diethyl ester. Here are some notable examples:

| Compound | Structure/Functionality | Uniqueness |

|---|---|---|

| Glutathione | Tripeptide antioxidant | Natural form; directly involved in detoxification |

| Glutathione monoethyl ester | Monoester derivative | More hydrophilic than diethyl ester; slower uptake |

| N-acetylcysteine | Cysteine derivative | Precursor to glutathione; different mechanism of action |

| Reduced glutathione ethyl monoester | Ethyl monoester form | Intermediate form; less effective than diethyl ester |

| Cysteamine | Thiol-containing compound | Different structure; used in cysteine supplementation |

Glutathione diethyl ester stands out due to its enhanced membrane permeability and rapid conversion to the active antioxidant form within cells, making it particularly effective in therapeutic applications aimed at combating oxidative stress.

Glutathione diethyl ester (GSH-DEE) is synthesized primarily through Fischer esterification, where reduced glutathione (GSH) reacts with ethanol under acidic conditions. This method involves protonation of the carboxylic acid groups in GSH, followed by nucleophilic attack by ethanol to form ethyl esters. Key steps include:

- Direct esterification: GSH is dissolved in anhydrous ethanol with concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts. For example, a protocol using 10 g GSH in 100 mL ethanol with 2.74 mL H₂SO₄ at 31–34°C for 9 hours yields monoethyl and diethyl esters.

- Disulfide intermediate route: Glutathione disulfide (GSSG) undergoes esterification followed by reductive cleavage. For instance, GSSG tetramethyl ester is prepared via HCl-catalyzed Fischer esterification in methanol, followed by tributylphosphine reduction to yield N-protected glutathione dimethyl ester.

Alternative approaches include S-acylation to improve solubility. For example, GSH is palmitoylated in trifluoroacetic acid (TFA) before esterification with tert-butanol mediated by diisopropylcarbodiimide/copper(I) chloride.

Optimization of Diethyl Ester Preparation: Solvent Systems and Catalytic Conditions

Critical parameters for optimizing GSH-DEE synthesis include:

Challenges:

- Cyclization byproducts: Acidic conditions promote intramolecular cyclization, forming piperazine derivatives (e.g., N-(3-amino-2,6-dioxopiperazino)-L-cysteinyl(ethyl glycinate)).

- Metal ion interference: Residual metal ions (e.g., Fe³⁺) accelerate thiol oxidation, necessitating Chelex-100 column purification.

Structural Elucidation via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR):

- ¹H NMR distinguishes esterification sites:

- ¹³C NMR confirms ester formation via carbonyl signals at δ = 170–175 ppm.

Mass Spectrometry:

- Electrospray Ionization (ESI-MS): GSH-DEE shows [M+H]⁺ at m/z 363.43 (C₁₄H₂₅N₃O₆S).

- Tandem MS (MS/MS): Fragmentation patterns include loss of ethanol (−46 Da) and cleavage at the cysteinyl-glycine bond.

Purity Assessment: Chromatographic Separation of Isomeric Byproducts

Reverse-phase high-performance liquid chromatography (HPLC) resolves GSH-DEE from impurities:

- Column: C18 (5 μm, 250 × 4.6 mm).

- Mobile phase:

- Key separations:

Quantitative analysis: UV detection at 210 nm provides linear calibration curves (R² > 0.99) for GSH-DEE concentrations from 0.1–10 mM.

Glutathione diethyl ester is a derivative of the naturally occurring tripeptide glutathione, where both carboxyl groups are esterified with ethyl groups [1]. This chemical modification significantly alters the physicochemical properties of the parent compound, enhancing its lipophilicity and cellular permeability [2]. The molecular formula of glutathione diethyl ester is C14H25N3O6S with a molecular weight of 363.43 g/mol [3]. The compound exists as a white crystalline powder in its solid form and serves as an effective delivery agent for glutathione monoester, and consequently for glutathione itself, in human cells [4] [5].

Lipophilicity and partition coefficient analysis

Lipophilicity is a critical parameter that influences the biological activity, absorption, distribution, and cellular uptake of compounds [6]. For glutathione diethyl ester, the esterification of both carboxyl groups significantly enhances its lipophilicity compared to the parent glutathione molecule, which is highly hydrophilic [7].

The partition coefficient (log P) is the standard measure of a compound's lipophilicity, representing the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium [8]. While the parent glutathione is highly water-soluble with a log P of approximately -6.4, the diethyl esterification substantially increases the lipophilicity of the resulting compound [9].

Studies on the partition coefficient of glutathione and its derivatives have demonstrated that the addition of lipophilic moieties, such as ethyl groups, significantly alters the distribution between aqueous and organic phases [5]. The apparent partition coefficient (APC log) of glutathione can be determined using the shake flask method, which involves dissolving the compound in water and measuring its distribution between water and n-octanol phases [10].

Table 1: Comparative Partition Coefficient Values of Glutathione and Its Derivatives

| Compound | Log P (experimental) | Relative Lipophilicity |

|---|---|---|

| Glutathione | -6.4 | Low |

| Glutathione monoethyl ester | -3.2 (estimated) | Moderate |

| Glutathione diethyl ester | -1.6 (estimated) | High |

The enhanced lipophilicity of glutathione diethyl ester directly correlates with its improved ability to penetrate cellular membranes [11]. Transport studies have demonstrated that human cells (including erythrocytes, peripheral blood mononuclear cells, fibroblasts, and ovarian tumor cells) transport glutathione diethyl ester much more effectively than the corresponding monoethyl ester or the parent glutathione molecule [12]. This increased cellular uptake is attributed to the compound's greater lipophilicity, which facilitates passive diffusion across cell membranes [13].

The lipophilicity of glutathione diethyl ester also influences its interaction with biological systems [14]. The compound's balanced hydrophilic-lipophilic properties allow it to maintain sufficient water solubility while enhancing membrane permeability, making it an effective delivery agent for increasing intracellular glutathione levels [15].

pH-dependent degradation kinetics

The stability of glutathione diethyl ester is significantly influenced by pH conditions, which affect both its chemical integrity and biological activity [16]. Understanding the pH-dependent degradation kinetics is essential for predicting the compound's stability under various physiological and storage conditions [17].

Glutathione diethyl ester undergoes hydrolysis in aqueous solutions, with the rate of hydrolysis being highly pH-dependent [18]. The ester bonds are susceptible to both acid and base-catalyzed hydrolysis, leading to the formation of glutathione monoethyl ester and eventually glutathione [19]. This hydrolysis process is a key factor in the compound's biological function, as it allows for the controlled release of glutathione within cells [20].

Studies on the stability of glutathione diethyl ester in different pH environments have revealed distinct degradation patterns [21]. In acidic conditions (pH 1.0), the compound exhibits moderate stability with a half-life of several hours, while in neutral conditions (pH 7.4), the stability decreases with more rapid hydrolysis of the ester bonds [22]. In alkaline conditions (pH 13.0), the degradation rate increases significantly, with almost complete hydrolysis occurring within a few hours [23].

The pH-dependent degradation of glutathione diethyl ester follows first-order kinetics, with the rate constant increasing as the pH deviates from the optimal stability range [24]. The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon of the ester bond, which is facilitated by hydroxide ions in basic conditions and by protonation of the carbonyl oxygen in acidic conditions [25].

Table 2: pH-Dependent Degradation Kinetics of Glutathione Diethyl Ester

| pH | Temperature (°C) | Half-life (hours) | Rate Constant (h^-1) |

|---|---|---|---|

| 1.0 | 37 | 12-24 | 0.03-0.06 |

| 5.0 | 37 | 8-16 | 0.04-0.09 |

| 7.4 | 37 | 4-8 | 0.09-0.17 |

| 9.0 | 37 | 2-4 | 0.17-0.35 |

| 13.0 | 37 | <1 | >0.69 |

The degradation of glutathione diethyl ester is also temperature-dependent, with higher temperatures accelerating the hydrolysis rate [26]. At physiological temperature (37°C), the degradation proceeds at a moderate rate, allowing for sufficient stability during experimental procedures while ensuring the release of glutathione within cells [27].

Interestingly, the pH-dependent degradation of glutathione diethyl ester plays a crucial role in its biological function [28]. After cellular uptake, the compound is rapidly converted to glutathione monoethyl ester by intracellular esterases, and this monoester is subsequently hydrolyzed to glutathione [29]. This stepwise hydrolysis provides a controlled release mechanism, allowing for sustained elevation of intracellular glutathione levels [30].

Solid-state characterization: Crystallinity and hygroscopicity

The solid-state properties of glutathione diethyl ester, including its crystallinity and hygroscopicity, significantly influence its stability, handling, and formulation characteristics [31]. These properties are essential considerations for the storage, processing, and application of the compound in various research and potential therapeutic contexts [32].

Glutathione diethyl ester exists as a white crystalline powder in its solid form [33]. The crystalline nature of the compound contributes to its stability and allows for more predictable physicochemical behavior compared to amorphous forms [34]. Crystalline materials typically exhibit higher thermal stability and are less prone to chemical degradation than their amorphous counterparts [35].

The crystallinity of glutathione diethyl ester can be characterized using various analytical techniques, including X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (NMR) spectroscopy [36]. These methods provide insights into the crystal structure, polymorphic forms, and thermal behavior of the compound [37].

Thermal analysis of glutathione diethyl ester reveals important information about its solid-state properties [38]. While specific melting point data for glutathione diethyl ester is limited in the literature, related compounds like glutathione exhibit melting points in the range of 189-195°C (with decomposition) [39]. The thermal behavior of glutathione diethyl ester is expected to differ from the parent compound due to the esterification, potentially resulting in a lower melting point and altered thermal stability [40].

The glass transition temperature (Tg) is another important parameter for understanding the solid-state behavior of organic compounds [41]. The Tg represents the temperature at which an amorphous material transitions from a glassy state to a rubbery state, affecting its physical properties and stability [42]. For glutathione diethyl ester, the Tg would be influenced by the molecular weight, chemical structure, and intermolecular interactions within the solid [43].

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical factor affecting the stability and handling of solid pharmaceutical compounds [44]. Glutathione diethyl ester, like many ester compounds, may exhibit some degree of hygroscopicity, which could impact its long-term stability and necessitate appropriate storage conditions [45].

The hygroscopic nature of glutathione diethyl ester can be assessed by measuring water uptake under controlled relative humidity conditions [46]. Studies on similar compounds suggest that the hygroscopicity of glutathione derivatives is influenced by their chemical structure, with more hydrophilic compounds generally exhibiting greater water uptake [47]. The esterification of glutathione reduces its hygroscopicity compared to the parent compound, as the introduction of ethyl groups increases the overall hydrophobicity.

Table 3: Solid-State Properties of Glutathione Diethyl Ester

| Property | Characteristic | Analytical Method |

|---|---|---|

| Physical Form | White crystalline powder | Visual inspection |

| Crystal Structure | Crystalline | X-ray diffraction |

| Thermal Behavior | Decomposition upon melting | Differential scanning calorimetry |

| Hygroscopicity | Low to moderate | Dynamic vapor sorption |

| Storage Recommendation | Sealed, away from moisture, -20°C to -80°C | Stability studies |

The solid-state stability of glutathione diethyl ester is also influenced by environmental factors such as temperature, humidity, and light exposure. Under appropriate storage conditions (sealed, away from moisture, at low temperatures), the compound maintains its stability for extended periods. The trifluoroacetic acid (TFA) salt form of glutathione diethyl ester exhibits enhanced stability compared to the free base, with a reported shelf life of up to 2 years when stored at -80°C and 1 year at -20°C.

Understanding the solid-state properties of glutathione diethyl ester is essential for developing appropriate handling, storage, and formulation strategies. The crystalline nature of the compound provides advantages in terms of stability and reproducibility, while its moderate hygroscopicity necessitates protection from excessive moisture during storage and handling.

The cellular uptake kinetics of glutathione diethyl ester demonstrate significant variations between erythrocytes and nucleated cells, with marked differences in transport efficiency and metabolic processing. Research has consistently shown that glutathione diethyl ester is transported much more effectively than the corresponding monoethyl ester across all human cell types studied [1] [2] [3].

In human erythrocytes, glutathione diethyl ester exhibits rapid cellular uptake with total thiol levels reaching approximately 8.61 millimolar after treatment, compared to approximately 6 millimolar with glutathione monoethyl ester, representing a 1.4-fold increase in uptake efficiency [1]. The transport process in erythrocytes demonstrates unique characteristics, including rapid efflux rates where glutathione diethyl ester shows 40- to 50-fold faster efflux compared to glutathione monoester [1]. This rapid bidirectional transport suggests that erythrocytes may utilize passive diffusion mechanisms enhanced by the increased lipophilicity of the diethyl ester form.

Nucleated cells, including peripheral blood mononuclear cells, demonstrate substantially higher uptake efficiency for glutathione diethyl ester compared to erythrocytes. Peripheral blood mononuclear cells show approximately 14 nanomoles per million cells total thiol uptake with glutathione diethyl ester versus 3 nanomoles per million cells with monoester, representing a 4.7-fold increase [1]. Human T lymphocytes exhibit total thiol levels of 9.92 nanomoles per 10 million cells with diester treatment compared to 8.16 nanomoles per 10 million cells with monoester [1].

| Cell Type | GSH Diethyl Ester Uptake | GSH Monoethyl Ester Uptake | Fold Increase |

|---|---|---|---|

| Human Erythrocytes | 8.61 mM (total thiols) | ~6 mM (total thiols) | ~1.4-fold |

| Peripheral Blood Mononuclear Cells | ~14 nmol/10⁶ cells | ~3 nmol/10⁶ cells | ~4.7-fold |

| Human T Lymphocytes | 9.92 nmol/10⁷ cells | 8.16 nmol/10⁷ cells | ~1.2-fold |

| Human Ovarian Tumor Cells (1A9) | 93.1 nmol/10⁶ cells | 17.8 nmol/10⁶ cells | ~5.2-fold |

| Human Ovarian Tumor Cells (A2780) | 65.3 nmol/10⁶ cells | 16.2 nmol/10⁶ cells | ~4.0-fold |

| Human Fibroblasts | 79.3 nmol/10⁶ cells | 35.0 nmol/10⁶ cells | ~2.3-fold |

The enhanced uptake in nucleated cells appears to correlate with their metabolic activity and the presence of more complex intracellular esterase systems [4]. Human ovarian tumor cells demonstrate particularly pronounced differences, with the 1A9 cell line showing 93.1 nanomoles per million cells total thiol uptake with glutathione diethyl ester compared to 17.8 nanomoles per million cells with monoester, representing a 5.2-fold increase [1]. Similarly, human fibroblasts exhibit 79.3 nanomoles per million cells with diester versus 35.0 nanomoles per million cells with monoester [1].

The mechanistic basis for these differences appears to involve the increased lipophilicity of glutathione diethyl ester, which facilitates more efficient membrane penetration [1] [2]. The compound's enhanced hydrophobic character enables rapid crossing of cellular membranes through diffusion mechanisms, while the subsequent intracellular conversion to glutathione monoester creates a concentration gradient that favors continued uptake [1].

Species-Specific Esterase Activity in Plasma Metabolization

The pharmacokinetic behavior of glutathione diethyl ester varies dramatically across species due to the presence or absence of specific plasma esterase activities. This species-specific variation has profound implications for the compound's stability, bioavailability, and therapeutic potential in different animal models [1] [2].

Mouse and rat plasma contain significant glutathione diester alpha-esterase activity that rapidly cleaves glutathione diethyl ester to glutathione monoethyl ester [1]. In mice, this esterase activity demonstrates linear kinetics with one microliter of mouse plasma capable of splitting 4 nanomoles of glutathione diester per minute under standardized assay conditions [1]. The enzymatic activity shows linear relationships with both time (up to 15 minutes) and plasma concentration (1-20 microliters), indicating robust enzymatic capacity [1].

In vivo studies in mice demonstrate the practical implications of this esterase activity. Following intraperitoneal injection of glutathione diethyl ester at 5 millimoles per kilogram body weight, no glutathione diester remains detectable in plasma after 15 minutes, while substantial levels of glutathione monoester (approximately 1500 micromolar) are present [1]. Comparative studies show that intraperitoneal administration of glutathione diester and glutathione monoester at equivalent doses (5 millimoles per kilogram) produce essentially identical increases in liver and kidney glutathione levels in mice [1].

| Species | Plasma GSH Diester α-Esterase Activity | Functional Implication |

|---|---|---|

| Mouse | Present | Rapid conversion to monoester in plasma |

| Rat | Present | Rapid conversion to monoester in plasma |

| Human | Absent | Compound remains stable in plasma |

| Hamster | Absent | Compound remains stable in plasma |

| Guinea Pig | Absent | Compound remains stable in plasma |

| Rabbit | Absent | Compound remains stable in plasma |

| Sheep | Absent | Compound remains stable in plasma |

Human plasma demonstrates a markedly different profile, completely lacking glutathione diester alpha-esterase activity [1] [2]. Studies examining nine plasma or serum samples from six different individuals consistently showed no detectable esterase activity against glutathione diethyl ester [1]. This absence of plasma esterase activity means that glutathione diethyl ester remains stable in human circulation, allowing for enhanced bioavailability and prolonged exposure to target tissues [1].

The species-specific distribution of esterase activity extends beyond rodents and humans. Hamsters, guinea pigs, rabbits, and sheep all lack plasma glutathione diester alpha-esterase activity, similar to humans [1]. This distribution pattern suggests that the presence of this specific esterase activity may be limited to certain rodent species, making these animals inappropriate models for human glutathione diethyl ester pharmacokinetics [1].

Initial studies in hamsters, which lack the plasma esterase activity, demonstrate the functional consequences of this difference. Intraperitoneal administration of glutathione diethyl ester at 5 millimoles per kilogram produces a 3-fold increase in liver glutathione levels after one hour, substantially greater than the modest increases observed in mice under similar conditions [1]. This enhanced response in hamsters likely reflects the increased stability of glutathione diethyl ester in plasma lacking esterase activity [1].

Intracellular Conversion Pathways to Glutathione Monoester

The intracellular metabolism of glutathione diethyl ester follows a well-characterized pathway involving sequential esterase-mediated hydrolysis reactions that ultimately lead to glutathione monoester accumulation and subsequent glutathione formation [1] [4] [5].

Upon cellular uptake, glutathione diethyl ester undergoes rapid intracellular conversion mediated by cytosolic esterase activities [1] [5]. Human cells demonstrate the capacity to rapidly convert glutathione diethyl ester to glutathione monoester, with intracellular levels of monoester rising to significantly higher concentrations than those achieved through direct monoester application [1] [2]. This conversion process appears to involve non-specific esterase activities present in the cytosolic compartment [5].

The temporal dynamics of intracellular conversion show distinct phases. During the initial 7-minute period following cellular uptake, approximately equal levels of glutathione diester and glutathione monoester are detected intracellularly [1]. However, glutathione monoester levels increase substantially thereafter, while glutathione diester levels decline correspondingly [1]. This pattern suggests rapid initial uptake followed by progressive intracellular hydrolysis.

| Time Point | GSH Diethyl Ester Level | GSH Monoethyl Ester Level | GSH Level |

|---|---|---|---|

| 0-7 minutes | High | Low | Baseline |

| 7-15 minutes | Moderate | Increasing | Slight increase |

| 15-30 minutes | Low | High | Moderate increase |

| 30-60 minutes | Trace | Peak | Significant increase |

| 60+ minutes | Undetectable | Sustained | Peak levels |

The conversion pathway involves sequential hydrolysis reactions where glutathione diethyl ester first loses one ethyl group to form glutathione monoethyl ester, which subsequently undergoes hydrolysis to yield glutathione [5] [6]. This process is mediated by intracellular esterases that demonstrate specificity for the ester bonds while preserving the peptide backbone of the glutathione molecule [5].

Research on P388D1 macrophages demonstrates that glutathione diethyl ester undergoes both intracellular and extracellular de-esterification [4]. Intracellularly, the diester is rapidly converted to the monoester, while extracellular conversion occurs through interaction with cell surface esterases and slower spontaneous hydrolysis [4]. This dual conversion mechanism ensures efficient processing of the compound regardless of its cellular location [4].

The intracellular accumulation of glutathione monoester represents a critical aspect of the conversion pathway. High levels of monoester provide cells with a sustained source for glutathione production over extended periods [1] [2]. This "trapping" mechanism occurs because glutathione monoester demonstrates slower efflux rates compared to the parent diester compound, allowing for prolonged intracellular availability [1].

Studies using human erythrocytes demonstrate that glutathione monoester levels rise to concentrations significantly higher than those achieved through direct monoester application [1]. This enhancement suggests that the diester form serves as an effective delivery vehicle that circumvents membrane permeability limitations associated with the more polar monoester form [1].

The conversion process also involves the formation of glutathione itself through final hydrolysis of the remaining ethyl ester group [1] [5]. This ultimate step is mediated by cytosolic esterases and results in the restoration of native glutathione within the cellular environment [5]. The efficiency of this final conversion step determines the ultimate cellular glutathione levels achieved through diester administration [1].

XLogP3

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types